Azetidine, 1-acetyl-3-chloro-
CAS No.: 179894-10-1
Cat. No.: VC16011419
Molecular Formula: C5H8ClNO
Molecular Weight: 133.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179894-10-1 |
|---|---|
| Molecular Formula | C5H8ClNO |
| Molecular Weight | 133.57 g/mol |
| IUPAC Name | 1-(3-chloroazetidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |
| Standard InChI Key | GHIRQJGODJTKEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CC(C1)Cl |
Introduction
Structural and Molecular Properties of 1-Acetyl-3-Chloroazetidine
Molecular Architecture
1-Acetyl-3-chloroazetidine (C₅H₈ClNO) consists of a saturated four-membered azetidine ring with the following substituents:
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Acetyl group (–COCH₃) at the nitrogen atom (1-position).
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Chlorine atom at the 3-position.
The ring’s strain and electron-withdrawing substituents influence its reactivity. The acetyl group enhances stability via resonance, while the chlorine atom introduces potential sites for nucleophilic substitution .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₅H₈ClNO |
| Molecular weight | 135.58 g/mol |
| Hybridization (N) | sp³ |
| Ring strain | ~25–30 kcal/mol |
Synthetic Routes to 1-Acetyl-3-Chloroazetidine
Imine-Chloroacetyl Chloride Cycloaddition
Azetidine derivatives are often synthesized via [2+2] cycloaddition reactions. For example, Schiff bases (imines) react with chloroacetyl chloride in the presence of triethylamine to form 3-chloroazetidin-2-ones . Adapting this method:
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Imine formation: Condensation of a primary amine with an aldehyde.
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Cyclization: Reaction with chloroacetyl chloride introduces the chlorine atom and forms the azetidine ring.
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Acetylation: Post-synthetic acetylation of the nitrogen atom using acetic anhydride .
Scheme 1: Proposed Synthesis Pathway
Alternative Approaches
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Direct functionalization: Acetylation of 3-chloroazetidine using acetyl chloride.
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Ring-opening/ring-closing: Utilizing strained precursors like epoxides or aziridines .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions for analogous compounds include:
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N–H bend: Absent due to acetylation.
¹H NMR
¹³C NMR
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Decomposes above 200°C (estimated).
-
Hydrolytic sensitivity: The C–Cl bond may undergo nucleophilic substitution in aqueous basic conditions.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 80–85°C (estimated) |
| Boiling point | 210–215°C (estimated) |
| Solubility in water | Low (<1 g/L) |
Challenges and Future Directions
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